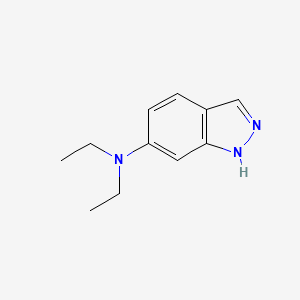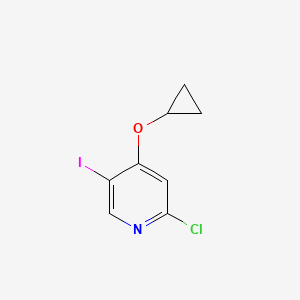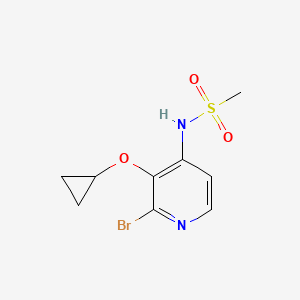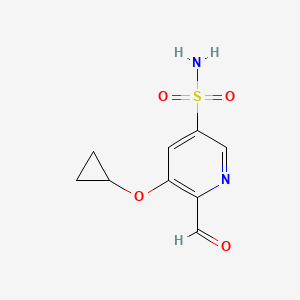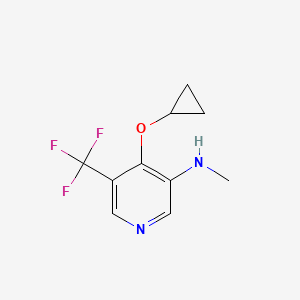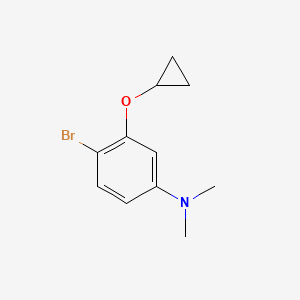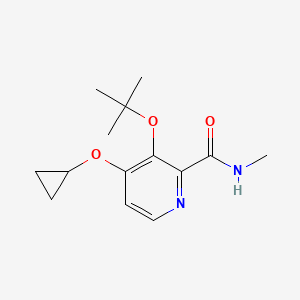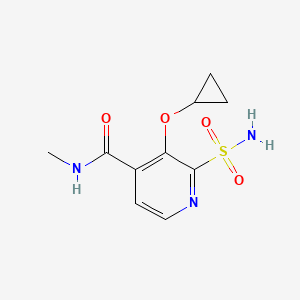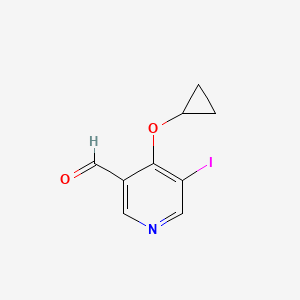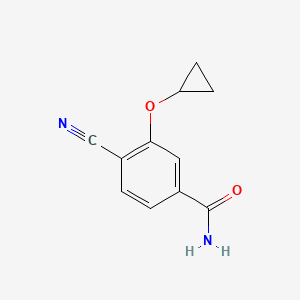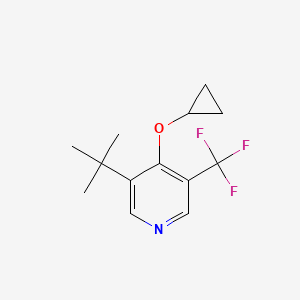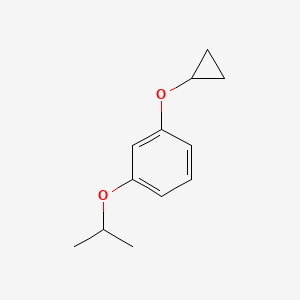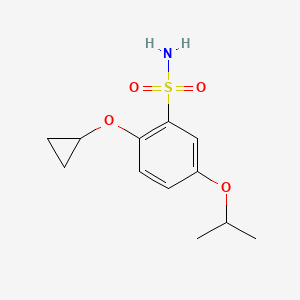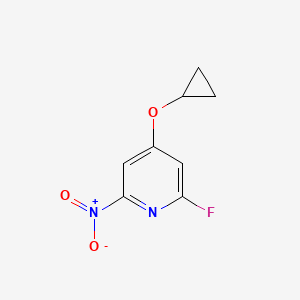
4-Cyclopropoxy-2-fluoro-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-fluoro-6-nitropyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine and nitro groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclopropanol under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale reactions using specialized equipment to ensure high yields and purity. The use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-2-fluoro-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Common Reagents and Conditions:
Substitution: Sodium methoxide or aqueous methanol for methoxy substitution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Various oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-fluoro-6-nitropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-fluoro-6-nitropyridine involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets . The nitro group can participate in redox reactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the nitro and cyclopropoxy groups.
3-Nitropyridine: Contains a nitro group but lacks fluorine and cyclopropoxy groups.
Uniqueness: 4-Cyclopropoxy-2-fluoro-6-nitropyridine is unique due to the combination of fluorine, nitro, and cyclopropoxy groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H7FN2O3 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-fluoro-6-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-7-3-6(14-5-1-2-5)4-8(10-7)11(12)13/h3-5H,1-2H2 |
InChI-Schlüssel |
XHWXBXJEUXDPJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC(=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



